[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide
Overview
Description
The compound “[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide” is a chemical compound with a complex structure . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound involves the enantioselective construction of an 8-azabicyclo[3.2.1]octane scaffold . This process has attracted attention from many research groups worldwide due to its application in the synthesis of tropane alkaloids .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a bicyclic scaffold . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require a high degree of control over the stereochemistry . The reactions involve the construction of an acyclic starting material that contains all the required stereochemical information .Scientific Research Applications
Radiolabelling for Drug Deposition Studies
- Study : Synthesis and Radiolabelling of Ipratropium and Tiotropium for PET Ligands in Inhaled Drug Deposition Study (Issa et al., 2006)
- Key Insight : Tertiary amine precursors, similar in structure to the specified compound, were synthesized and radiolabelled with carbon-11. These radioligands can be used in studying the deposition of inhaled drugs in the lungs, enhancing our understanding of drug distribution and efficacy.
Chemical Modification for Enhanced Bronchodilatory Activity
- Study : Chemical Modification-Mediated Optimisation of Mepenzolate's Bronchodilatory Activity (Yamashita et al., 2019)
- Key Insight : Derivatives of mepenzolate bromide, structurally related to the compound , have been modified to enhance their bronchodilatory and anti-inflammatory activities. This research is crucial for developing more effective treatments for respiratory diseases like COPD.
Agricultural Applications: Nitrification Inhibitors
- Study : Evaluation of 1, 4-Diazabicyclo-[2, 2, 2]-octane (DABCO) Salts as Nitrification Inhibitors (Kumar et al., 2006)
- Key Insight : A series of compounds including 1-azoniabicyclo octane derivatives were synthesized and tested as nitrification inhibitors, which can be significant in agricultural practices to improve the efficiency of urea-based fertilizers.
Synthetic Chemistry: Cyclization of Amino and Ammonio Radicals
- Studies :
- Intramolecular Cyclization of β-Amino and β-Ammonio Radicals (Della & Smith, 2000)
- Intramolecular cyclization of beta-amino and beta-ammonio radicals (Della & Smith, 2000)
- Key Insight : Research into the cyclization of β-amino and β-ammonio radicals led to the efficient synthesis of azoniabicyclo octane derivatives. These findings are important for the development of novel synthetic methodologies in organic chemistry.
Future Directions
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NO2.BrH/c1-14(2)21(4)17-10-11-18(21)13-19(12-17)23-20(22)15(3)16-8-6-5-7-9-16;/h5-9,14,17-19H,3,10-13H2,1-2,4H3;1H/q+1;/p-1/t17-,18+,19?,21?; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUACVKTWUWIQFV-ZOFFNVHLSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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